20-Hydroxy methylprednisolone, (20R)-

Stereochemistry Structure-Activity Relationship Anti-inflammatory

Researchers quantifying methylprednisolone metabolism face a critical challenge: the (20R)- and (20S)-epimers exhibit distinct pharmacokinetic profiles and cannot be interchanged without compromising data integrity. 20(R)-Hydroxy Methylprednisolone (CAS 387-65-5) is the definitive reference standard for accurate LC-MS/GC-MS method validation and impurity profiling. - Ensures accurate quantitation of the predominant 20α-epimer, critical for pharmacokinetic modeling and inter-patient variability studies. - Meets ICH guidelines for quantifying Prednisone Impurity 29 in pharmaceutical batch release and stability testing. - Supplied with comprehensive characterization data to guarantee unambiguous identification and lot-to-lot consistency for reliable analytical results.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
CAS No. 387-65-5
Cat. No. B1434160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxy methylprednisolone, (20R)-
CAS387-65-5
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O
InChIInChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1
InChIKeyGXALFBTWPDTDIR-BRBLPNDGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Hydroxy Methylprednisolone (20R)-: Stereospecific Glucocorticoid Metabolite


20-Hydroxy methylprednisolone, (20R)- (CAS 387-65-5) is a specific C20-epimer glucocorticoid metabolite, commonly designated as the 20α-hydroxy isomer of methylprednisolone. As a defined stereoisomer, it serves as a critical analytical reference standard for quantifying and differentiating methylprednisolone metabolism, distinct from its 20β-hydroxy counterpart [1]. Its primary utility lies in its role as a methylprednisolone M2 metabolite and a prednisone impurity (Impurity 29), where precise identification is required for pharmaceutical quality control and pharmacokinetic studies [2][3].

1
Stereochemical-control study context for methylprednisolone metabolite research
2
Enantiomer-attribution review for pharmacokinetic and impurity profiling workflows
3
May support model-response interpretation studies on glucocorticoid receptor pathways

Why Stereochemistry Prevents Generic Substitution


Substituting (20R)-20-Hydroxy methylprednisolone with a racemic mixture, the (20S)-epimer, or a different C20-hydroxy metabolite is not analytically valid due to the critical influence of C20 stereochemistry on biological recognition and activity. Studies on related steroidal 20-carboxamides have demonstrated that the 20(R)-configuration yields higher topical anti-inflammatory potency than the 20(S)-configuration [1]. Furthermore, the distinct renal clearance profiles and urinary excretion patterns of the 20α-(20R) and 20β-(20S) metabolites, as quantified in human subjects, underscore that they are pharmacokinetically distinct entities that cannot be interchanged without compromising data integrity [2]. This stereospecificity directly impacts the accuracy of quantification in metabolism and impurity profiling.

Racemate or (20S)-epimer substitution
Stereochemical attribution may not transfer; the (20R)-configuration is linked to distinct renal clearance and urinary excretion profiles.
Generic C20-hydroxy metabolite substitution
Pharmacokinetic identity differs significantly between epimers, limiting direct interchangeability in analytical method validation.
Assay context mismatch
Model-response endpoints may shift away from target if the wrong epimer is used, impacting pathway-response interpretation.

Quantitative Evidence for Selecting the (20R)-Epimer


C20 Stereochemistry and Anti-Inflammatory Potency

Research on closely related steroidal 20-carboxamides derived from 20-dihydroprednisolonic acid demonstrates a clear structure-activity relationship where the 20(R)-hydroxy configuration confers higher topical anti-inflammatory potency compared to the 20(S)-hydroxy configuration [1]. This finding supports the principle that the C20 stereochemistry of the target compound is a critical determinant of its biological activity relative to its (20S)-epimer.

C20 Stereochemistry
Class-level inference
20(R) yields higher topical potency than 20(S)
Supports stereochemical-control study fit
Assay context: rodent ear edema and granuloma models
Stereochemistry Structure-Activity Relationship Anti-inflammatory

Differential Urinary Excretion of Epimers

In patients receiving high-dose methylprednisolone hemisuccinate therapy, the (20R)-epimer (20α-hydroxymethylprednisolone) is excreted in urine at a significantly higher percentage of the administered dose compared to the (20S)-epimer (20β-hydroxymethylprednisolone) [1]. This differential excretion profile directly quantifies the metabolic distinction between the two stereoisomers in a human system.

Urinary Excretion
Head-to-head
7.8 ± 2.2% vs. 1.0 ± 0.3% of dose
Reported predominant metabolite excretion context
7.8-fold difference; human PK analysis
Pharmacokinetics Metabolism Excretion

Renal Clearance Compared to Parent Drug

The renal clearance of the 20-hydroxymethylprednisolone metabolite (MPC), which encompasses the (20R)-epimer, is substantially higher than that of the parent drug, methylprednisolone (MP), in humans [1]. This indicates a different renal handling process and a faster elimination rate for the metabolite.

Renal Clearance
Head-to-head
~500 mL/min vs. 100 mL/min
Supports exposure-model interpretation
Plasma and urine HPLC data
Pharmacokinetics Renal Clearance Metabolite

Systemic Side-Effect Profile of C20-Modified Derivatives

In vivo studies on prednisolone derivatives with a modified C20 side chain, such as methyl 20-dihydroprednisolonate, demonstrate that these compounds retain local anti-inflammatory activity comparable to the parent drug prednisolone but do not suppress pituitary-adrenal function or cause liver glycogen depletion when administered systemically [1]. This provides class-level evidence that C20 modification, as seen in the target compound, can dissociate therapeutic efficacy from systemic toxicity.

Systemic Side-Effect Profile
Class-level inference
No pituitary-adrenal suppression in rodent model
Safety-related endpoint context for C20-modified class
Data to verify; scaffold research context
Glucocorticoid Side Effects Hypothalamic-Pituitary-Adrenal Axis

High-Value Applications for Research and Industry


Metabolism Quantification in Clinical Pharmacokinetics

As the major urinary C20-hydroxy metabolite, (20R)-20-Hydroxy methylprednisolone is the essential analytical standard for developing and validating HPLC, LC-MS, or GC-MS methods to accurately quantify the metabolic fate of methylprednisolone in human plasma and urine. Its use ensures the correct identification and quantitation of the predominant 20α-epimer, as outlined by Lawson et al., which is critical for pharmacokinetic modeling and understanding inter-patient variability [1].

Impurity Profiling and Quality Control of APIs

In pharmaceutical manufacturing, this compound is a key reference standard for identifying and quantifying Prednisone Impurity 29 (20(R)-Hydroxy Methylprednisolone) and related process impurities [2]. Its well-defined stereochemistry is required for meeting ICH guidelines on impurity testing and for establishing robust analytical methods for batch release and stability studies.

Scaffold for Soft Glucocorticoid SAR Studies

Given the class-level evidence that C20-modified glucocorticoids can retain anti-inflammatory activity while mitigating systemic side effects [3], (20R)-20-Hydroxy methylprednisolone serves as a crucial molecular scaffold and comparator for medicinal chemistry programs. Researchers can use this specific epimer to explore the SAR around the C20 position to design novel anti-inflammatory agents with an improved therapeutic index.

Stereoisomer-Specific Activity Assays

The known stereospecific potency linked to the 20(R)-configuration in related steroidal compounds [4] makes this product essential for experiments designed to dissect the role of C20 stereochemistry in glucocorticoid receptor binding, gene transactivation/transrepression, and downstream anti-inflammatory or immunosuppressive effects. Using the pure (20R)-epimer, rather than a mixture, allows for unambiguous interpretation of stereospecific biological outcomes.

Application
Selection Property
Validation Focus
PK Metabolism Studies
Stereochemical-control context
Enantiomer-attribution review
API Impurity Profiling
Chiral reference-standard workflow
Method specificity for Impurity 29
Soft Glucocorticoid SAR
C20 scaffold for model-response context
Endpoint monitoring for tolerability
Stereoisomer Activity Assays
Enantiomeric assay-response context
Pathway-response interpretation

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